molecular formula C14H12F3N3OS B5087925 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B5087925
M. Wt: 327.33 g/mol
InChI Key: VFPQJFNJNYDSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of thioacetamide derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide is not yet fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and physiological effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. It has also been found to have a favorable toxicity profile.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide in lab experiments is its versatility. It can be used in various assays and experimental setups to study different diseases and biological processes. However, one of the limitations is that it is a synthetic compound and may not accurately replicate the effects of natural compounds in vivo.

Future Directions

There are several future directions for the research on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide. One of the areas of interest is its potential use in the treatment of viral infections, particularly COVID-19. Another area of research is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide involves the reaction of 2,3,4-trifluoroaniline with 4,6-dimethyl-2-thiopyrimidine in the presence of a suitable base. The resulting intermediate is then reacted with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide has shown potential applications in various scientific research fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3OS/c1-7-5-8(2)19-14(18-7)22-6-11(21)20-10-4-3-9(15)12(16)13(10)17/h3-5H,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPQJFNJNYDSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C(=C(C=C2)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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